molecular formula C11H19N3O2 B2948801 Tert-butyl 1-(2-aminopropyl)pyrazole-4-carboxylate CAS No. 2287315-83-5

Tert-butyl 1-(2-aminopropyl)pyrazole-4-carboxylate

Cat. No. B2948801
CAS RN: 2287315-83-5
M. Wt: 225.292
InChI Key: DYOJWNAHKWMILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-(2-aminopropyl)pyrazole-4-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrazole derivative that has been shown to have a variety of interesting properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent for a range of diseases.

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-aminopropyl)pyrazole-4-carboxylate is complex and not fully understood. However, it is known to act as a competitive inhibitor of PARP, binding to the enzyme and preventing it from carrying out its normal functions. This inhibition can lead to the accumulation of DNA damage, which can trigger cell death in cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 1-(2-aminopropyl)pyrazole-4-carboxylate has a range of biochemical and physiological effects, many of which are related to its ability to inhibit PARP. In addition to its potential as a therapeutic agent for cancer and neurodegenerative diseases, this compound has also been studied for its effects on inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using tert-butyl 1-(2-aminopropyl)pyrazole-4-carboxylate in lab experiments is its potency as an inhibitor of PARP. This makes it a valuable tool for studying the role of PARP in disease and for developing new therapeutic agents. However, one limitation of this compound is its relatively high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are many potential future directions for research on tert-butyl 1-(2-aminopropyl)pyrazole-4-carboxylate. One area of particular interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration methods for this compound, as well as its safety and efficacy in human trials. Other potential future directions include studying the effects of this compound on other enzymes and pathways, as well as developing new derivatives with improved properties.

Synthesis Methods

The synthesis of tert-butyl 1-(2-aminopropyl)pyrazole-4-carboxylate involves a multi-step process that begins with the reaction of tert-butyl 4-bromobenzoate with hydrazine hydrate to form tert-butyl 4-hydrazinobenzoate. This intermediate is then reacted with 2-bromo-1-propanol to form tert-butyl 1-(2-bromoethyl)pyrazole-4-carboxylate, which is subsequently reacted with ethylenediamine to form tert-butyl 1-(2-aminopropyl)pyrazole-4-carboxylate.

Scientific Research Applications

Tert-butyl 1-(2-aminopropyl)pyrazole-4-carboxylate has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One area of particular interest is its use as an inhibitor of certain enzymes, including the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and has been implicated in a range of diseases, including cancer and neurodegenerative disorders. Tert-butyl 1-(2-aminopropyl)pyrazole-4-carboxylate has been shown to be a potent inhibitor of PARP, making it a promising therapeutic agent for these diseases.

properties

IUPAC Name

tert-butyl 1-(2-aminopropyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-8(12)6-14-7-9(5-13-14)10(15)16-11(2,3)4/h5,7-8H,6,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOJWNAHKWMILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-(2-aminopropyl)pyrazole-4-carboxylate

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